molecular formula C11H12N2OSi B1390720 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile CAS No. 1188988-30-8

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B1390720
CAS No.: 1188988-30-8
M. Wt: 216.31 g/mol
InChI Key: HZYGQYDQNDEJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules:
    2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile serves as an essential building block in organic synthesis. Its unique structure allows for the creation of more complex organic molecules through various reactions such as oxidation, reduction, and substitution.
  • Reagent in Organic Reactions:
    The compound is utilized as a reagent in diverse organic reactions due to its ability to participate in nucleophilic substitutions and other transformations, facilitating the synthesis of functionalized derivatives.

Biology

  • Biological Activity Exploration:
    Research indicates potential biological activities, including antimicrobial and anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines and induce apoptosis, positioning it as a candidate for anticancer drug development .
  • Neuroprotective Effects:
    The compound has demonstrated protective effects against oxidative stress-induced neuronal cell death, suggesting its potential application in neurodegenerative disease research.

Medicine

  • Pharmaceutical Development:
    Investigations into its derivatives could lead to new pharmaceuticals targeting various diseases. For instance, its application in treating inflammatory conditions is being explored due to its interaction with specific molecular pathways involved in inflammation .
  • Potential Therapeutic Uses:
    There are ongoing studies focusing on the compound's use in treating conditions such as Crohn's disease and multiple sclerosis by modulating proteolytic activation pathways .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of leukemia cell proliferation with low cytotoxicity compared to standard treatments.
Study BNeuroprotectionShowed protective effects against oxidative stress in neuronal cells, indicating potential for neurodegenerative disease therapies.
Study CInflammatory DiseasesInvestigated the compound's efficacy in animal models for inflammatory bowel disease, showing promising results in symptom reduction.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile is unique due to the presence of both the trimethylsilyl and cyano groups, which confer specific chemical properties and reactivity patterns.

Biological Activity

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C11H12N2OSi and a molecular weight of 216.31 g/mol. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Kinase Inhibition : The compound has been identified as a scaffold for developing potent inhibitors of cdc-like kinases (CLKs), which are involved in several cellular processes including cell cycle regulation and apoptosis. Selective inhibition of these kinases can lead to therapeutic benefits in cancer treatment .
  • Signaling Pathway Modulation : It has also been shown to modulate the Hedgehog signaling pathway, which plays a crucial role in embryonic development and cancer progression. The derivatives of this compound exhibit sub-micromolar activity against this pathway, indicating their potential as therapeutic agents .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on efficacy and mechanisms are still under investigation .
  • Anticancer Potential : Research indicates that the compound may have anticancer properties, particularly through its action on kinase pathways and cellular signaling mechanisms. For instance, modifications to the furo[3,2-b]pyridine core have led to compounds with enhanced cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects : Some derivatives have been explored for neuroprotective effects in models of neurodegenerative diseases, potentially offering new avenues for treatment .

Case Studies

  • Inhibition of cdc-like Kinases : A study reported the development of a series of furo[3,2-b]pyridine derivatives that demonstrated potent inhibition of CLKs. These compounds were tested in cellular assays and showed significant selectivity and efficacy against cancer cell lines .
  • Hedgehog Pathway Modulators : Another investigation highlighted the ability of certain derivatives to act as modulators of the Hedgehog signaling pathway. These compounds were effective in reducing tumor growth in preclinical models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against various pathogens
AnticancerInhibits cdc-like kinases; cytotoxicity in cancer cells
NeuroprotectiveProtective effects in neurodegenerative disease models
Signaling ModulationModulates Hedgehog signaling pathway

Q & A

Q. What are the common synthetic routes for preparing 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves functionalization of the furopyridine core. Key methods include:

  • Microwave-assisted synthesis : Reduces reaction time significantly. For example, microwave irradiation of furo[3,2-b]pyrrole derivatives with active methylene compounds achieved yields comparable to classical methods but in shorter durations (e.g., 90 minutes vs. 24 hours) .
  • Electrocatalytic multicomponent reactions : Using mediators like NaOEt under solvent-free conditions can yield spirocyclic derivatives (73–82% yields) via one-pot protocols .
  • Stepwise halogenation/cyanation : details a three-step approach for trifluoromethylpyridine derivatives, involving iodination, fluorination, and cyanation, with yields influenced by anhydrous conditions and catalyst selection (e.g., KF in sulfolane) .

Basic Research Question

  • IR Spectroscopy : The nitrile group exhibits a strong absorption peak near 2200 cm⁻¹ , while aromatic C-H stretches appear around 3000 cm⁻¹ .
  • NMR :
    • ¹H NMR : Protons on the furopyridine ring resonate in the δ 6.5–8.5 ppm range. The trimethylsilyl (TMS) group shows a singlet near δ 0.1–0.3 ppm .
    • ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm , and the TMS silicon-bonded carbon at δ 0–5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ions (e.g., m/z 321.9939 for brominated analogs) .

Q. What strategies optimize regioselectivity during functionalization of the furopyridine core?

Advanced Research Question
Regioselectivity challenges arise due to the electron-rich furan and electron-deficient pyridine moieties. Solutions include:

  • Protecting Groups : Use of TMS to block reactive sites (e.g., C-6 position) during nitrile introduction .
  • Catalyst Design : Pd-based catalysts with bulky ligands favor coupling at less hindered positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyridine nitrogen .

Q. How do researchers address contradictions in biological activity data for nitrile-containing heterocycles?

Advanced Research Question
Discrepancies in kinase inhibition or cytotoxicity data may stem from:

  • Assay Conditions : Variations in ATP concentrations or cell lines (e.g., HEK293 vs. HeLa) affect IC₅₀ values .
  • Metabolic Stability : Differences in cytochrome P450 metabolism across studies can alter efficacy .
  • Resolution : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for phosphorylation inhibition) to validate results .

Q. What computational methods predict the reactivity or biological targets of this compound?

Advanced Research Question

  • Docking Studies : Molecular docking into kinase active sites (e.g., EGFR or VEGFR2) identifies potential binding modes .
  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices, guiding synthetic modifications .
  • QSAR Models : Correlate substituent effects (e.g., TMS vs. CF₃) with logP and bioavailability .

Q. How can electrocatalytic synthesis be scaled for derivatives without column chromatography?

Advanced Research Question
Electrocatalytic protocols (e.g., spirocyclic derivatives) avoid purification challenges:

  • Workflow : Post-reaction evaporation, freezing, and filtration yield >70% pure solids .
  • Solvent-Free Conditions : Reduce side products; NaOEt as a mediator improves atom economy .
  • Real-Time Monitoring : Adjust current density (e.g., 50 mA/cm²) and voltage (2.8 F/mol) to optimize intermediates .

Q. What are the thermal stability and decomposition profiles of this compound?

Basic Research Question

  • TGA/DSC : The compound decomposes at 284°C (predicted), with exothermic peaks indicating nitro group degradation .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile or TMS groups .

Q. How does the TMS group influence the compound’s electronic properties?

Advanced Research Question

  • Electron Donation : TMS increases electron density at C-6, enhancing nitrile reactivity toward nucleophiles .
  • Steric Effects : Bulky TMS hinders π-stacking in biological systems, reducing off-target interactions .

Properties

IUPAC Name

2-trimethylsilylfuro[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OSi/c1-15(2,3)11-5-9-10(14-11)4-8(6-12)7-13-9/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYGQYDQNDEJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674113
Record name 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188988-30-8
Record name 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 4
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.